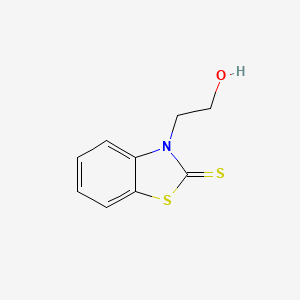
Gadolinium--silver (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium–silver (1/2) is an intermetallic compound composed of gadolinium and silver Gadolinium is a rare-earth element known for its unique magnetic properties, while silver is a precious metal with excellent electrical conductivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of gadolinium–silver (1/2) typically involves the use of high-purity gadolinium and silver metals. The metals are combined in an electric arc furnace under an inert atmosphere, such as argon, to prevent oxidation. The reaction is carried out at high temperatures to ensure complete melting and mixing of the metals. The resulting alloy is then cooled and solidified to form the intermetallic compound .
Industrial Production Methods: In industrial settings, the production of gadolinium–silver (1/2) follows similar principles but on a larger scale. The process involves the use of advanced metallurgical techniques to ensure the purity and homogeneity of the final product. The alloy is often subjected to additional treatments, such as annealing, to enhance its mechanical and magnetic properties.
Analyse Des Réactions Chimiques
Types of Reactions: Gadolinium–silver (1/2) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both gadolinium and silver.
Common Reagents and Conditions:
Oxidation: Gadolinium–silver (1/2) can react with oxygen to form oxides. This reaction typically occurs at elevated temperatures and in the presence of an oxidizing agent.
Reduction: The compound can be reduced using strong reducing agents, such as hydrogen gas, under high-temperature conditions.
Major Products Formed:
Oxidation: Gadolinium oxide and silver oxide.
Reduction: Metallic gadolinium and silver.
Substitution: Various intermetallic compounds depending on the substituting element.
Applications De Recherche Scientifique
Gadolinium–silver (1/2) has several scientific research applications due to its unique properties:
Chemistry: The compound is studied for its potential use in catalysis and as a precursor for the synthesis of other intermetallic compounds.
Biology: Gadolinium-based compounds are used as contrast agents in magnetic resonance imaging (MRI).
Medicine: The compound’s magnetic properties make it a candidate for use in targeted drug delivery systems and hyperthermia treatment for cancer.
Mécanisme D'action
The mechanism by which gadolinium–silver (1/2) exerts its effects is primarily related to the magnetic properties of gadolinium and the electrical conductivity of silver. Gadolinium’s unpaired electrons contribute to its strong magnetic behavior, which can be harnessed in various applications. Silver’s high electrical conductivity enhances the overall performance of the compound in electronic devices. The combination of these properties allows for the development of advanced materials with tailored magnetic and electrical characteristics .
Comparaison Avec Des Composés Similaires
Gadolinium–gold (1/2): Similar to gadolinium–silver (1/2), this compound combines gadolinium with gold, resulting in unique magnetic and conductive properties.
Gadolinium–copper (1/2): This compound combines gadolinium with copper, offering different electrical and thermal properties compared to gadolinium–silver (1/2).
Gadolinium–nickel (1/2): Known for its magnetic properties, this compound is used in various magnetic and electronic applications.
Uniqueness of Gadolinium–Silver (1/2): Gadolinium–silver (1/2) stands out due to the combination of gadolinium’s magnetic properties and silver’s electrical conductivity. This unique blend makes it particularly suitable for applications that require both high magnetic susceptibility and excellent electrical performance. Additionally, the compound’s potential use in medical imaging and targeted drug delivery highlights its versatility and importance in scientific research .
Propriétés
Numéro CAS |
12271-30-6 |
|---|---|
Formule moléculaire |
Ag2Gd |
Poids moléculaire |
373.0 g/mol |
Nom IUPAC |
gadolinium;silver |
InChI |
InChI=1S/2Ag.Gd |
Clé InChI |
VNHYRSZSTQFBMY-UHFFFAOYSA-N |
SMILES canonique |
[Ag].[Ag].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


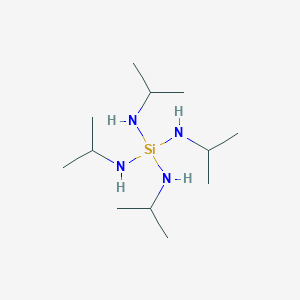
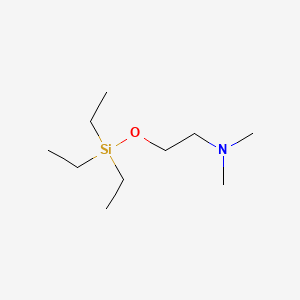
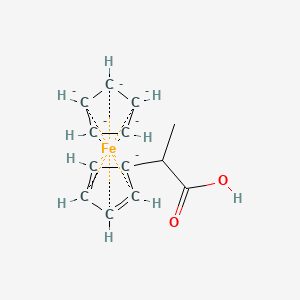

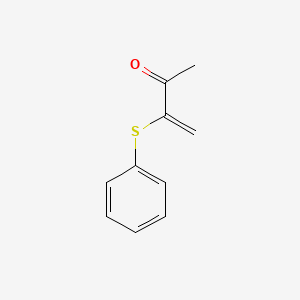



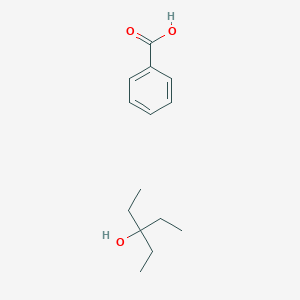


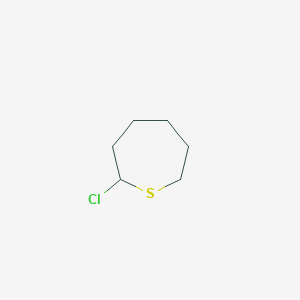
![11-Methyl[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14713400.png)
